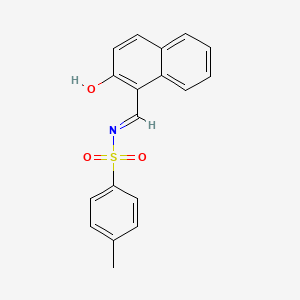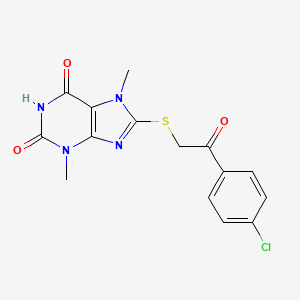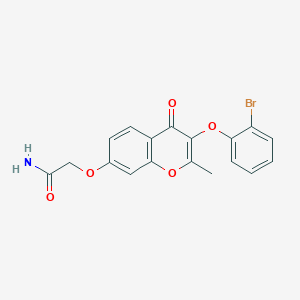
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide” is a chemical compound with the molecular formula C17H12BrNO5 . It has an average mass of 390.185 Da and a monoisotopic mass of 388.989868 Da . The compound contains a total of 55 bonds, including 38 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 17 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, and 1 ten-membered ring .
Scientific Research Applications
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Properties : Various studies have explored the antibacterial and antioxidant properties of compounds related to 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. For instance, coumarin derivatives have shown notable activity against Gram-positive and Gram-negative bacteria, indicating their potential in antibacterial applications. Similarly, their antioxidant activities have been documented, suggesting their potential utility in combating oxidative stress-related conditions (Čačić et al., 2009) (Kadhum et al., 2011).
Anticancer Activity
- Potential in Cancer Therapy : Research has also indicated the promise of similar compounds in cancer therapy. Some coumarin derivatives have demonstrated significant inhibitory activity against various human cancer cell lines, suggesting their potential as anticancer agents (Shi et al., 2020).
Synthesis and Characterization
- Synthesis and Molecular Studies : The synthesis and structural characterization of related compounds have been extensively studied. These studies provide insights into the molecular structure and properties of these compounds, which are crucial for understanding their potential applications in various scientific fields (Al-Amiery et al., 2016) (Hamdi et al., 2012).
Fluorescent Probes
- Applications in Fluorescent Probing : Certain derivatives have been employed as fluorescent probes, particularly in studies related to cell and membrane dynamics. This indicates their potential use in biological imaging and diagnostics (García-Beltrán et al., 2014).
Additional Applications
- Broader Chemical Applications : The compounds related to this compound also exhibit a range of chemical properties, making them suitable for various chemical applications, including as intermediates in the synthesis of other complex molecules (Vlachou et al., 2023).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in organic synthesis , suggesting that the compound might interact with various organic molecules to induce chemical reactions.
Mode of Action
Related compounds have been reported to participate in catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in organic synthesis , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds.
Result of Action
Given its potential role in organic synthesis , it is likely that the compound could induce significant changes in the molecular structure of its targets.
Properties
IUPAC Name |
2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-10-18(25-14-5-3-2-4-13(14)19)17(22)12-7-6-11(8-15(12)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVWTVFRACDTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434654.png)
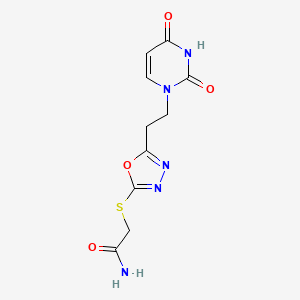
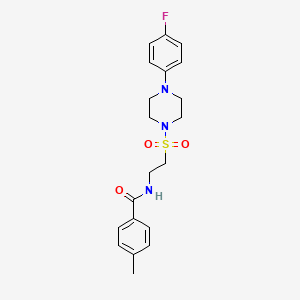
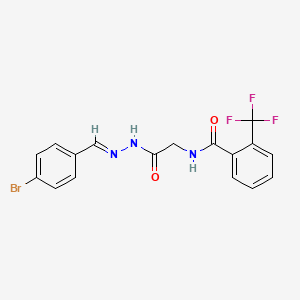
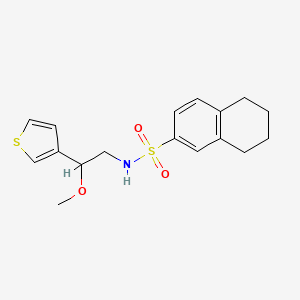
![3-({[1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2434663.png)

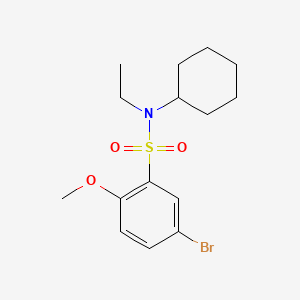
![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)
